1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine
Overview
Description
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine is a compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring
Preparation Methods
The synthesis of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine typically involves the reaction of 1-ethyl-1H-benzimidazole with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve more advanced techniques such as continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method can also help in reducing the production costs and improving the overall efficiency of the process .
Chemical Reactions Analysis
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine can be compared with other similar compounds such as:
1-(1-ethyl-1H-benzimidazol-2-yl)ethanamine: This compound has a similar structure but may exhibit different chemical and biological properties.
2-(2-ethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine: Another similar compound with slight structural variations that can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-(1-ethylbenzimidazol-2-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-14-10-7-5-4-6-9(10)13-11(14)8(2)12/h4-8H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFPVEUOZARWAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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